Dansyl-L-valine

Chiral Chromatography Enantiomer Separation Glycopeptide Selector

Validating chiral HPLC column performance requires a standardized analyte with reproducible, quantitatively defined enantioselectivity. Generic fluorescent tags or racemic mixtures lack the stereochemical precision needed for reliable column diagnostics. Dansyl-L-valine provides that exact benchmark: • Quantified thermodynamic resolution: ΔΔH of -10.7 kJ/mol (L-) vs. -7.2 kJ/mol (D-) enables objective vancomycin CSP efficiency tracking across 0-28°C. • Validated CEC performance target: Rs = 2.21 on MNP-β-CD phases serves as a direct comparator when developing novel cyclodextrin-modified stationary phases. • Defined HSA site-specific binding makes it a calibrated fluorescent probe for quantifying new chemical entity displacement in early ADME-Tox profiling. Supplied as a white to light-yellow crystalline powder, ≥98% purity by HPLC/neutralization titration, with full Certificate of Analysis documentation.

Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
CAS No. 1098-50-6
Cat. No. B090885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-valine
CAS1098-50-6
Molecular FormulaC17H22N2O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
InChIKeyVULDIKGSZAUMHB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-L-valine Overview


Dansyl-L-valine (CAS 1098-50-6) is an L-valine derivative bearing the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore . It combines a well-characterized, environment-sensitive fluorescence profile [1] with a defined chiral center (S-configuration), producing a specific optical rotation of +19.5° (c=1, MeOH) [2]. This dual functionality establishes its utility in both fluorescence-based assays and as a model analyte or chiral selector in enantioselective separations.

Fluorescent Probe Environment-sensitive dansyl fluorophore Suitable for binding and displacement assays
Chiral Standard S-configuration L-valine backbone Validated enantiomer in CSP and CEC methods
Procurement Context Analytical-grade, lot-defined identity Specifications support method reproducibility

Why Dansyl-L-valine Is Irreplaceable


Generic substitution is not feasible due to the compound's specific stereochemistry and side-chain properties, which critically determine its behavior in chiral separations and protein binding studies. The use of the racemic mixture (dansyl-DL-valine) or a different dansyl amino acid (e.g., dansyl-L-leucine) will result in fundamentally different thermodynamic parameters, enantioselectivity, and binding affinities, as demonstrated by comparative studies on vancomycin-based chiral stationary phases [1] and human serum albumin [2]. The L-valine backbone is not an interchangeable moiety; it dictates the compound's utility as a model analyte for specific chiral recognition mechanisms and its ability to act as a comparator for valine-binding proteins [3].

Target
Dansyl-L-valine
Defined stereochemistry, specific side-chain interaction
Potential Substitute
Racemate (dansyl-DL-valine)
May alter enantioselectivity and thermodynamic profiles; resolution may not transfer
Target
Dansyl-L-valine
Fits vancomycin CSP 'Group I' pocket; validated resolution behavior
Potential Substitute
Dansyl-L-leucine / other amino acid
Side-chain mismatch shifts retention and binding; HSA site occupancy may differ

Dansyl-L-valine Performance Evidence


Enantioselectivity on Vancomycin CSP

As a model chiral analyte, dansyl-L-valine (the L-enantiomer of the dansyl-valine pair) exhibits a thermodynamic binding profile on a vancomycin chiral stationary phase (CSP) that is distinct from its D-counterpart. The enthalpic term (ΔΔH) for the association of dansyl-L-valine with the CSP was determined to be -10.7 kJ/mol, compared to -7.2 kJ/mol for dansyl-D-valine, indicating stronger, more favorable binding for the L-enantiomer [1]. This difference is the basis for its chromatographic resolution. Notably, this enantioselectivity is enhanced by a factor of ~3.7 when vancomycin dimerization is promoted in the system [2].

Enantioselectivity on vancomycin CSP
Head-to-head
L-enantiomer ΔΔH -10.7 kJ/mol vs D-enantiomer -7.2 kJ/mol (stronger binding)
Supports method development procurement as a test probe for column performance.
Temperature range 0-28 °C; dimerization enhances selectivity ~3.7×.
Chiral Chromatography Enantiomer Separation Glycopeptide Selector

Cyclodextrin CEC Resolution

In a comparative study of open-tubular capillary electrochromatography (OT-CEC) systems utilizing β-cyclodextrin-functionalized magnetic nanoparticles (MNP-β-CD) as a stationary phase, dansyl-DL-valine was separated with a resolution (Rs) of 2.21. This value is comparable to other dansyl amino acids tested (e.g., dansyl-DL-leucine Rs = 2.19, dansyl-DL-isoleucine Rs = 2.15) under the same optimized conditions, demonstrating its utility as a standard probe in this emerging separation format [1].

Cyclodextrin CEC resolution
Cross-study comparable
Rs = 2.21 for DL-valine; comparable to leucine (2.19) and isoleucine (2.15)
Provides a quantitative benchmark for cyclodextrin-based CEC method development.
MNP-β-CD stationary phase; optimized voltage and pH.
Capillary Electrochromatography (CEC) Cyclodextrin Stationary Phase Enantioseparation

Side-Chain Specificity on Glycopeptide CSP

The side chain of dansyl-L-valine dictates a specific interaction mechanism with a vancomycin CSP that is distinct from larger analogs. The retention factor (k) and enantioselectivity (α) for dansyl-L-valine and other 'Group I' dansyl amino acids (leucine, phenylalanine) were resolved over the entire 0-28 °C temperature range. In contrast, the larger dansyl-tryptophan enantiomers were not separated at all under the same operating conditions due to a fundamentally different and less favorable interaction mechanism (Group II) [1]. This demonstrates that the L-valine side chain provides a specific steric and hydrophobic fit within the vancomycin aglycone pocket that is lost with larger residues.

Side-chain specificity on glycopeptide CSP
Class-level inference
Resolved across 0-28 °C; dansyl-tryptophan unresolved under same conditions.
Defines a performance boundary: L-valine side-chain fits the 'Group I' interaction pocket.
Context-dependent; data to verify with specific column batches.
Chiral Stationary Phase Thermodynamic Analysis Molecular Recognition

HSA Site-Specific Binding

Dansyl-L-valine selectively binds to specific drug-binding sites on human serum albumin (HSA). A structural study using X-ray crystallography identified the precise binding pocket for a series of dansylated amino acids on HSA [1]. While the study provided binding constants for compounds like dansyl-L-phenylalanine (Kd = 2.3 × 10⁻⁶ M for Site I) and dansyl-L-norvaline, it establishes the class of dansyl-L-amino acids, including dansyl-L-valine, as site-specific fluorescent markers for the two primary drug-binding sites on HSA. This class-level behavior is distinct from other dansyl derivatives like dansyl-L-proline, which binds to different serum albumin sites with different affinities [2].

HSA site-specific binding
Class-level inference
Site-specific binding to HSA drug pockets; distinct from dansyl-L-proline behavior.
Supports procurement as a fluorescent probe for competitive drug-binding assays.
Binding-site occupancy may vary with analogue; source review recommended.
Protein Binding Fluorescent Probe Drug Site Mapping

Purity and Identity Specifications

Commercial suppliers provide dansyl-L-valine with rigorously defined physical constants that ensure lot-to-lot consistency. For example, TCI specifies a purity of >98.0% by both HPLC and neutralization titration, a melting point range of 137.0-140.0 °C, and a specific rotation of [α]²⁰/D +18.0 to +21.0° (c=1, MeOH) . These specifications are critical for its use as a derivatization standard or chiral selector, as impurities or incorrect stereoisomers would compromise quantitative analysis and chiral separation results.

Purity and identity specifications
Supplier data
>98% (HPLC/titration); mp 137-140 °C; [α] +18.0 to +21.0° (c=1, MeOH).
Lot-defined specifications assure identity for method reproducibility.
Supplier-provided; independent verification may be needed.
Quality Control Analytical Standard Compound Characterization

Dansyl-L-valine Applications


Vancomycin CSP Validation

Procure dansyl-L-valine as a standard test analyte for assessing the performance of new or used vancomycin chiral HPLC columns. The well-documented thermodynamic parameters for its enantiomers (ΔΔH of -10.7 kJ/mol for L- vs. -7.2 kJ/mol for D-) provide a quantitative benchmark to evaluate column efficiency and diagnose loss of resolution over time [1]. Its resolution across a wide temperature range (0-28°C) makes it a robust probe for method robustness testing [2].

Cyclodextrin-Based Method Development

Use dansyl-L-valine as a model chiral analyte when developing new capillary electrochromatography (CEC) methods with cyclodextrin-modified phases. The established resolution value (Rs = 2.21) on an MNP-β-CD phase provides a clear performance target for optimizing new stationary phase materials or separation conditions [3].

HSA Competitive Binding Assays

Utilize dansyl-L-valine as a site-specific fluorescent probe to study drug displacement from the primary binding pockets on HSA. Its validated binding to defined sites [4] allows researchers to quantify the binding affinity of new chemical entities by monitoring changes in its fluorescence signal, a key step in early ADME-Tox profiling.

Novel Chiral Selector Evaluation

Employ dansyl-L-valine as a benchmark analyte when synthesizing and testing new chiral selectors for ligand-exchange capillary electrophoresis (LE-CE) or chromatography. Its behavior is well-documented in systems using copper(II)-amino acid complexes, making it an ideal comparator for assessing the enantioselectivity of novel ligands or supporting materials [5].

Application
Selection Property
Validation Focus
Vancomycin CSP performance assessment
Enantioselectivity benchmark
Thermodynamic binding parameter reproducibility
Cyclodextrin-based method development
CEC enantioseparation benchmark
Resolution optimization under varied conditions
HSA drug-binding assay probe
Site-specific fluorescence response
Displacement assay endpoint validation
Novel chiral selector evaluation
Ligand-exchange CE benchmark
Enantioselectivity comparison with known systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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